Ethyl 2-[(2-iodophenyl)formamido]acetate
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Overview
Description
Ethyl (2-iodobenzoyl)glycinate is an organic compound with the molecular formula C11H12INO3 It is a derivative of glycine, where the amino group is substituted with an ethyl (2-iodobenzoyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-iodobenzoyl)glycinate typically involves the reaction of ethyl glycinate hydrochloride with 2-iodobenzoic acid. The process can be carried out under mild conditions using reagents such as sodium nitrite and sulfuric acid. The reaction is conducted in a well-ventilated hood due to the potential toxicity and sensitivity of the intermediates .
Industrial Production Methods
Industrial production of ethyl (2-iodobenzoyl)glycinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The key steps include the preparation of ethyl glycinate hydrochloride, followed by its reaction with 2-iodobenzoic acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-iodobenzoyl)glycinate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler compounds or the removal of the iodine atom.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using boron reagents.
Oxidation: Use of oxidizing agents such as Oxone® in aqueous solutions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .
Scientific Research Applications
Ethyl (2-iodobenzoyl)glycinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl (2-iodobenzoyl)glycinate involves its interaction with molecular targets through its functional groups. The iodine atom can participate in electrophilic substitution reactions, while the benzoyl group can engage in various organic transformations. The glycine moiety allows for interactions with biological molecules, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-iodobenzoyl)acetate: Similar in structure but with an acetate group instead of a glycinate group.
2-Iodobenzoic acid derivatives: Compounds with similar iodine and benzoyl functional groups but different substituents.
Uniqueness
Ethyl (2-iodobenzoyl)glycinate is unique due to its combination of an iodine-substituted benzoyl group with a glycine derivative.
Properties
Molecular Formula |
C11H12INO3 |
---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
ethyl 2-[(2-iodobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H12INO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) |
InChI Key |
KJACXWWHANALLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
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